2-Acetylbenzofuran

Catalog No.
S586302
CAS No.
1646-26-0
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylbenzofuran

CAS Number

1646-26-0

Product Name

2-Acetylbenzofuran

IUPAC Name

1-(1-benzofuran-2-yl)ethanone

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-6H,1H3

InChI Key

YUTFQTAITWWGFH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=CC=CC=C2O1

Synonyms

2-acetylbenzofuran, acetylbenzofuran

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2O1

The exact mass of the compound 2-Acetylbenzofuran is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28904. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis:

2-Acetylbenzofuran serves as a valuable building block in organic synthesis due to its unique chemical structure. Its carbonyl group (C=O) and aromatic ring system allow for various reactions to introduce diverse functionalities, leading to the creation of complex organic molecules. A recent study [] utilized 2-Acetylbenzofuran in the synthesis of 1,4-disubstituted 1,2,3-triazoles and 2H-indazoles. This research highlights the potential of 2-Acetylbenzofuran as a versatile starting material for the construction of valuable organic compounds.

Catalyst Development:

Researchers have explored the potential of 2-Acetylbenzofuran derivatives as ligands for the development of novel catalysts. A study [] reported the synthesis and characterization of a graphene oxide (GO) supported Cu(II) Schiff base complex derived from 2-Acetylbenzofuran. This complex exhibited high efficiency in catalyzing click reactions for triazole synthesis and the formation of 2H-indazoles under mild reaction conditions. This research demonstrates the potential of 2-Acetylbenzofuran derivatives in designing efficient and reusable catalysts for various organic transformations.

2-Acetylbenzofuran is an organic compound with the molecular formula C10H8O2. It is classified as a benzofuran derivative, featuring a furan ring fused to a benzene ring with an acetyl group attached at the second position of the benzofuran structure. This compound exhibits a variety of chemical properties and biological activities, making it a subject of interest in both synthetic organic chemistry and medicinal chemistry.

The reactivity of 2-acetylbenzofuran can be attributed to its functional groups. Key reactions include: